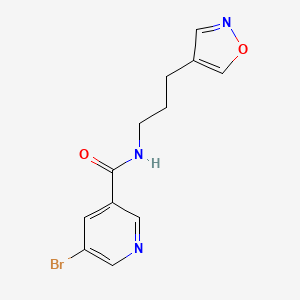

5-bromo-N-(3-(isoxazol-4-yl)propyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

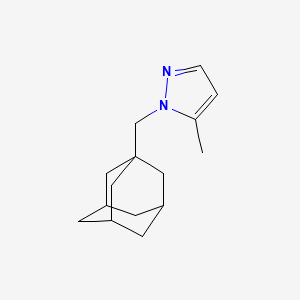

Molecular Structure Analysis

The molecular structure of 5-bromo-N-(3-(isoxazol-4-yl)propyl)nicotinamide consists of a five-membered isoxazole ring, which contains one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Aplicaciones Científicas De Investigación

Supramolecular Chemistry

Nicotinamide derivatives, including those similar to "5-bromo-N-(3-(isoxazol-4-yl)propyl)nicotinamide," have been utilized in the creation of supramolecular structures. For instance, nicotinamide has been used as a supramolecular reagent in synthesizing copper(II) bromo-, iodo-, fluoro-, and dibromobenzoate complexes, demonstrating the compound's versatility in forming hydrogen-bonded supramolecular arrays and networks (Halaška et al., 2016).

Receptor Affinity Modulation

Research on derivatives of nicotinamide, including "this compound," has shown potential in modulating receptor affinity. Specifically, derivatives have been prepared and evaluated for their binding to 5-HT3 and dopamine D2 receptors, with some demonstrating potent affinities, indicating their potential in developing new therapeutic agents (Hirokawa et al., 1998).

Herbicidal Activity

Nicotinamide and its derivatives have been explored for their herbicidal activity. A study on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid found that some compounds exhibited excellent herbicidal activity against certain plants, suggesting a route for developing novel herbicides (Chen Yu et al., 2021).

Antiprotozoal Activity

The synthesis of aza-analogues of furamidine from nicotinamide derivatives has demonstrated significant antiprotozoal activity, particularly against Trypanosoma and Plasmodium species. This research points to the potential of nicotinamide derivatives in treating protozoal infections (Ismail et al., 2003).

Direcciones Futuras

Isoxazole derivatives, such as 5-bromo-N-(3-(isoxazol-4-yl)propyl)nicotinamide, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole and oxazole derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects.

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, thereby influencing the biological processes in which the target is involved .

Biochemical Pathways

Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, diabetes, and microbial infections . The compound may exert its effects by modulating the activity of key enzymes or proteins in these pathways.

Result of Action

Based on the activities of similar compounds, it can be inferred that the compound might exert a range of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .

Propiedades

IUPAC Name |

5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c13-11-4-10(6-14-7-11)12(17)15-3-1-2-9-5-16-18-8-9/h4-8H,1-3H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJLFFBMXDEVOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)NCCCC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2856212.png)

![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2856215.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B2856217.png)

![3-(3,4-dimethoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2856220.png)

![{1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B2856224.png)

![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B2856225.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2856228.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2856234.png)